

An In-depth Technical Guide to 4-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(tert-Butylthio)phenylboronic acid

Cat. No.: B1314939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butylthio)phenylboronic acid, with the CAS number 820972-68-7, is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a tert-butylthio group, make it a valuable building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.

Chemical and Physical Properties

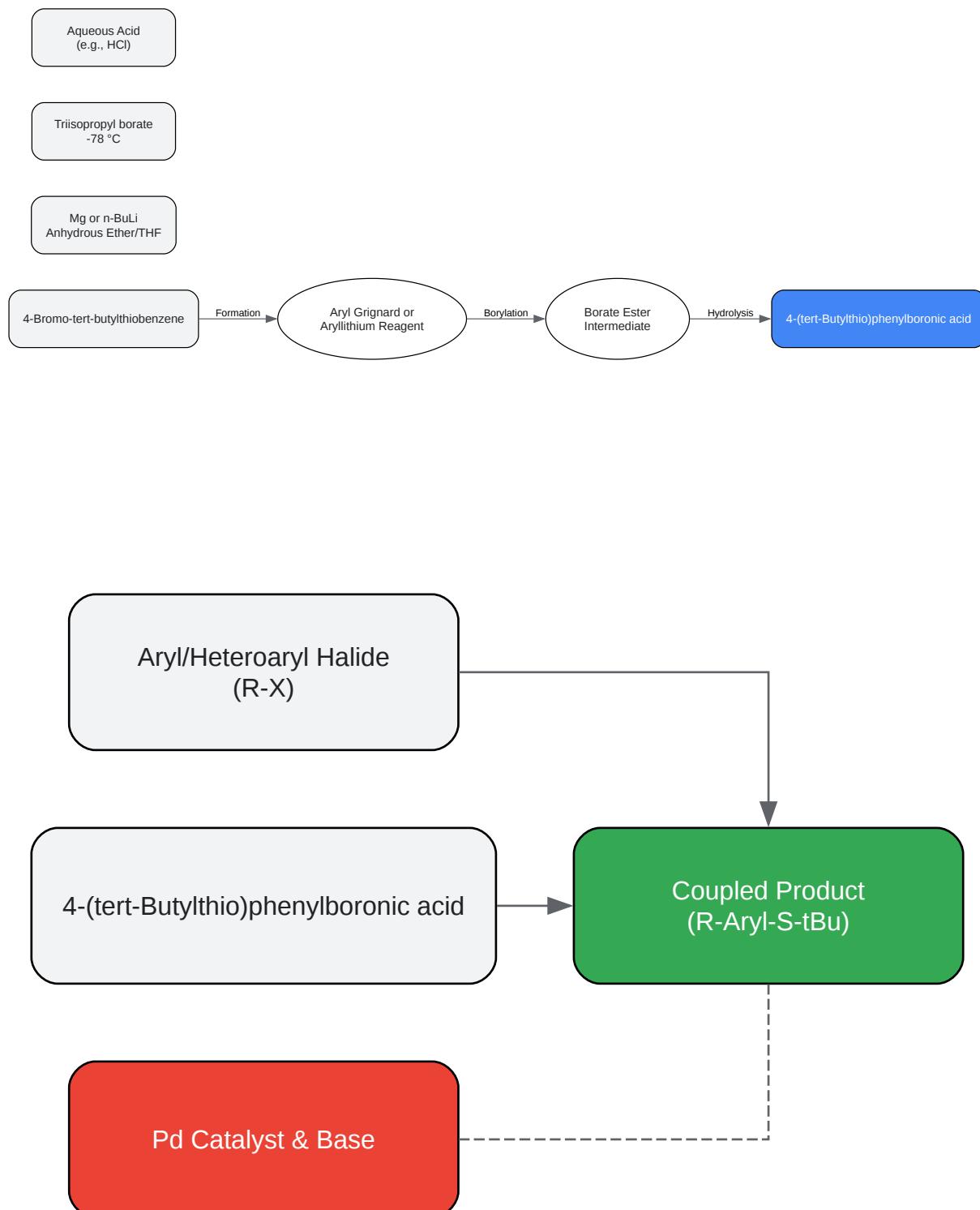
4-(tert-Butylthio)phenylboronic acid is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	820972-68-7	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₅ BO ₂ S	[2] [3]
Molecular Weight	210.10 g/mol	[2] [3]
Melting Point	168-170 °C	[3]
Boiling Point (Predicted)	352.7 ± 44.0 °C	[3]
Density (Predicted)	1.12 ± 0.1 g/cm ³	[3]
pKa (Predicted)	8.53 ± 0.17	[3]
Purity	≥98% (commercially available)	[2]
Synonyms	4-(tert-Butylsulfanyl)phenylboronic acid	[2]

Synthesis of 4-(tert-Butylthio)phenylboronic Acid

While a specific detailed protocol for the synthesis of **4-(tert-Butylthio)phenylboronic acid** is not readily available in the public domain, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of Arylboronic Acids


Materials:

- 4-Bromo-tert-butylthiobenzene (starting material)
- Magnesium turnings or n-Butyllithium
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triisopropyl borate

- Aqueous solution of a weak acid (e.g., ammonium chloride or hydrochloric acid)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Grignard/Aryllithium Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the aryl halide (4-bromo-*tert*-butylthiobenzene) is dissolved in an anhydrous etheral solvent (diethyl ether or THF). To this solution, either magnesium turnings (for Grignard) or *n*-butyllithium (for aryllithium) is added portion-wise at a controlled temperature (typically 0 °C to room temperature for Grignard, or -78 °C for aryllithium). The reaction is stirred under an inert atmosphere until the consumption of the starting material is observed (e.g., by TLC).
- Borylation: The freshly prepared Grignard or aryllithium reagent is cooled to -78 °C. A solution of triisopropyl borate in the same anhydrous solvent is then added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature overnight.
- Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of a weak acid at 0 °C. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the borate ester.
- Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired **4-(*tert*-butylthio)phenylboronic acid**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(tert-Butylthio)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314939#4-tert-butylthio-phenylboronic-acid-cas-number-820972-68-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com